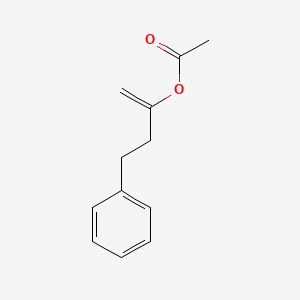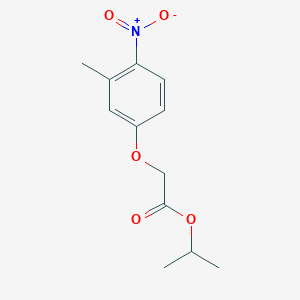![molecular formula C14H18O2 B8384488 3-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B8384488.png)
3-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Descripción general
Descripción
3-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is an organic compound with a complex structure that includes a benzocycloheptene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one typically involves the reaction of 2-hydroxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one with isopropyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving condensation and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one: This compound shares a similar core structure but lacks the isopropoxy group.
2-Hydroxy-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one: This compound has a hydroxyl group instead of an isopropoxy group.
Uniqueness
3-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Propiedades
Fórmula molecular |
C14H18O2 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
3-propan-2-yloxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C14H18O2/c1-10(2)16-12-8-7-11-5-3-4-6-14(15)13(11)9-12/h7-10H,3-6H2,1-2H3 |
Clave InChI |
JAYMYYSUABQTNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC2=C(CCCCC2=O)C=C1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-5-bromo-N-[(3R)-1-methylpyrrolidin-3-yl]pyridine-3-sulfonamide](/img/structure/B8384427.png)
![1-[4-(2-Phenylethyl)phenyl]ethanamine](/img/structure/B8384434.png)










